

Physical and chemical properties of 4,4',4"-Methanetriyltribenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4',4"-Methanetriyltribenzonitrile

Cat. No.: B601160

[Get Quote](#)

An In-Depth Technical Guide to **4,4',4"-Methanetriyltribenzonitrile**

Introduction

4,4',4"-Methanetriyltribenzonitrile, also known as 4,4',4"-Methylidynetrisbenzonitrile, is an aromatic compound with significant applications in scientific research and as a building block for more complex organic molecules.^{[1][2]} Its structure features a central methanetriyl (CH) group connected to three benzonitrile moieties.^[1] This compound is notably recognized as Letrozole EP Impurity B, making it a critical reference standard in the pharmaceutical industry for the quality control of Letrozole formulations.^{[1][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

Compound Identification and Nomenclature

A clear identification of **4,4',4"-Methanetriyltribenzonitrile** is crucial for research and regulatory purposes. The compound is known by several synonyms and is registered under a unique CAS number.

Identifier	Value	Reference
IUPAC Name	4-[bis(4-cyanophenyl)methyl]benzonitrile	[4][5]
CAS Number	113402-31-6	[1][3][4]
Molecular Formula	C ₂₂ H ₁₃ N ₃	[1][3][4]
Synonyms	4,4',4''-Methylidynetrisbenzonitrile, Letrozole EP Impurity B	[3][4][6]
InChI Key	NIJQDIWAJCTWAB-UHFFFAOYSA-N	[4]
SMILES	N#CC1=CC=C(C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C=C1	[5][7]

Physical Properties

The physical characteristics of **4,4',4''-Methanetriyltribenzonitrile** determine its handling, storage, and application in various experimental setups. It is typically an off-white to light yellow solid.[2][3][6]

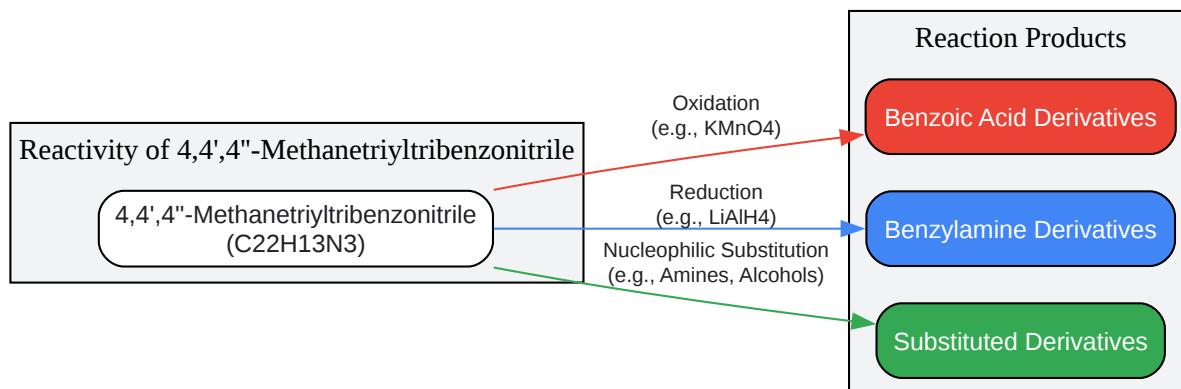
Property	Value	Reference
Molecular Weight	319.36 g/mol	[3][8][9]
Melting Point	164-167 °C	[3][6]
Boiling Point (Predicted)	545.6 ± 50.0 °C	[3][6]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[3][6]
Appearance	Off-White to Light Yellow Solid	[3][6]
Storage Temperature	2-8 °C (Refrigerator)	[3][5][8]

Solubility

The solubility of **4,4',4"-Methanetriyltribenzonitrile** has been reported in several organic solvents. It is generally sparingly soluble in polar solvents and slightly soluble in others.

Solvent	Solubility	Reference
Chloroform	Slightly Soluble	[3][6]
Methanol	Sparingly Soluble, Soluble	[3][6][8]
DMSO	Soluble	[8]

Chemical Properties and Reactivity


The chemical behavior of **4,4',4"-Methanetriyltribenzonitrile** is largely influenced by its three electron-withdrawing nitrile (-CN) groups and the rigid, methane-bridged aromatic core.

- **Electron-Withdrawing Nature:** The nitrile groups give the molecule an electron-deficient character.[1]
- **Thermal Stability:** Compounds with a rigid methane bridge, like this one, generally exhibit higher thermal stability compared to molecules with more flexible alkyl bridges.[1]
- **Reactivity:** The nitrile groups are the primary sites for chemical reactions.[1]

The compound can undergo several types of reactions:

- **Oxidation:** The nitrile groups can be oxidized to form the corresponding carboxylic acids using common oxidizing agents like potassium permanganate ($KMnO_4$) or chromium trioxide (CrO_3).[1]
- **Reduction:** The nitrile groups can be reduced to primary amines (benzylamine derivatives) using reducing agents such as lithium aluminum hydride ($LiAlH_4$) or catalytic hydrogenation (H_2 with Pd/C).[1]
- **Substitution:** The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic conditions to yield various derivatives.[1]

Below is a diagram illustrating the main reaction pathways for **4,4',4"-Methanetriyltribenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **4,4',4"-Methanetriyltribenzonitrile**.

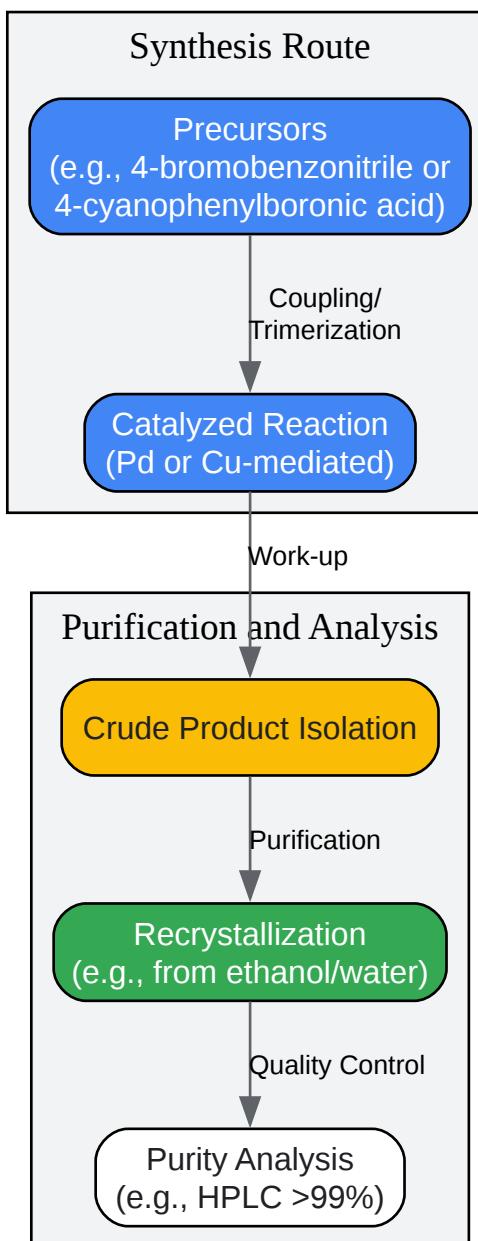
Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis Protocols

Two primary methods for the synthesis of **4,4',4"-Methanetriyltribenzonitrile** have been reported.

Method 1: Palladium-Catalyzed Coupling This approach involves the coupling of a brominated precursor with a methylene source, catalyzed by a palladium complex.^[1]


- Reactants: 4-bromobenzonitrile and methylene tribromide.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Solvent: Dimethylformamide (DMF).

- Conditions: The reaction is carried out at 80°C under an inert atmosphere.
- Yield: This method can achieve a yield of 76% by optimizing stoichiometry and reaction time.
[\[1\]](#)
- Mechanism: The process begins with the oxidative addition of methylene tribromide to the palladium catalyst, followed by successive coupling steps with the 4-bromobenzonitrile intermediates.[\[1\]](#)

Method 2: Copper-Mediated Trimerization A more cost-effective and high-yield alternative involves the trimerization of a boronic acid precursor using a copper catalyst.[\[1\]](#)

- Reactant: 4-cyanophenylboronic acid.
- Catalyst: Copper(II) acetate.
- Additive: 18-crown-6 ether (to enhance copper solubility and electron transfer).[\[1\]](#)
- Solvent: Dimethylacetamide (DMAc).
- Conditions: The reaction is heated to 120°C.
- Yield: This method is reported to achieve a high yield of 96%, making it suitable for industrial-scale production.[\[1\]](#)

The general workflow for synthesizing and purifying the compound is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Solubility and Stability Testing Protocol

To assess the compound's suitability for various applications, its solubility and stability should be determined empirically.

- Solubility Testing:

- Add an excess amount of **4,4',4''-Methanetriyltribenzonitrile** to a known volume (e.g., 2 mL) of the selected solvent (e.g., polar aprotic like DMF, non-polar like toluene) in a sealed vial.[1][10]
- Agitate the vials at different temperatures (e.g., 25°C and 60°C) until equilibrium is reached.[1][10]
- Filter the saturated solution to remove undissolved solid.
- Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

- Stability Monitoring:
 - Conduct accelerated degradation studies by exposing the compound to controlled conditions of light, heat, and humidity (e.g., 40°C / 75% relative humidity for 4 weeks).[1]
 - At specified time points, analyze samples using LC-MS to identify and quantify any degradation products.[1]

Applications in Research and Development

4,4',4''-Methanetriyltribenzonitrile serves as a versatile tool in several scientific fields.

- Pharmaceutical Analysis: It is a specified impurity of Letrozole (an aromatase inhibitor used to treat breast cancer) and is used as a reference standard in quality control to ensure the purity of the final drug product.[1][3]
- Organic Synthesis: It acts as a key building block for synthesizing more complex organic molecules and high-performance polymers due to its rigid structure and reactive nitrile groups.[1][2] These polymers often possess excellent thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.[2]
- Materials Science: Its derivatives are investigated for use in specialty chemicals and materials where specific electronic or physical properties are required.[1]
- Biological Research: The compound is explored for its potential interactions with biological macromolecules, with the nitrile groups potentially forming hydrogen bonds or coordinating

with metal ions in biological targets.[\[1\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS), **4,4',4"-Methanetriyltribenzonitrile** is classified with the following hazard statements:

- H315: Causes skin irritation.[\[11\]](#)
- H319: Causes serious eye irritation.[\[11\]](#)
- H335: May cause respiratory irritation.[\[11\]](#)

Precautionary Statements: When handling this compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[\[2\]](#) Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or particles.[\[2\]](#) [\[11\]](#) Avoid contact with strong oxidizing agents and strong acids.[\[2\]](#) For long-term storage, the compound should be kept in a refrigerator at 2-8°C.[\[3\]](#)[\[5\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4',4"-Methanetriyltribenzonitrile|CAS 113402-31-6 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4,4",4'':-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 4. 4,4',4"-Methanetriyltribenzonitrile | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. 4,4',4"-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]
- 7. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]

- 8. allmpus.com [allmpus.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 113402-31-6 4,4',4"-Methanetriyltribenzonitrile AKSci 2287AA [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4,4',4"-Methanetriyltribenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601160#physical-and-chemical-properties-of-4-4-4-methanetriyltribenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com